

Commercial Availability and Sourcing of Captopril-d3: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Captopril-d3*

Cat. No.: *B1140767*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the commercial availability and sourcing of **Captopril-d3**, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor Captopril. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who utilize **Captopril-d3** as an internal standard in pharmacokinetic and bioanalytical studies. The guide details commercially available sources, provides key quantitative data for product selection, and outlines a generalized experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. Additionally, it visualizes the established signaling pathway of Captopril and a typical procurement workflow.

Introduction

Captopril is a potent, orally active inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS). By inhibiting the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, Captopril effectively lowers blood pressure and is widely used in the treatment of hypertension and heart failure.[\[1\]](#)

Captopril-d3 is a stable, isotopically labeled version of Captopril, where three hydrogen atoms have been replaced by deuterium. This modification results in a molecule with a higher molecular weight but with identical chemical and pharmacological properties to its non-

deuterated counterpart. The key advantage of **Captopril-d3** lies in its utility as an internal standard for the quantitative analysis of Captopril in biological matrices. Its distinct mass-to-charge ratio (m/z) allows for clear differentiation from the unlabeled drug in mass spectrometry-based assays, ensuring high accuracy and precision in pharmacokinetic and bioequivalence studies.

Commercial Sourcing of Captopril-d3

Captopril-d3 is readily available from several reputable chemical and pharmaceutical suppliers. These companies offer the compound in various purities and pack sizes to cater to diverse research needs. When sourcing **Captopril-d3**, it is crucial to obtain a Certificate of Analysis (CoA) to verify the product's identity, purity, and isotopic enrichment.

Leading Suppliers

A non-exhaustive list of prominent suppliers of **Captopril-d3** includes:

- LGC Standards: A global leader in reference standards, LGC offers **Captopril-d3** for pharmaceutical analytical testing.[\[2\]](#)
- Cayman Chemical: Provides **Captopril-d3** intended for use as an internal standard in GC- or LC-MS applications, with detailed technical information available.[\[3\]](#)
- MedChemExpress (MCE): Offers deuterium-labeled Captopril for research purposes, often with supporting data and publications.[\[4\]](#)
- Simson Pharma Limited: A manufacturer and exporter of **Captopril-d3**, providing a Certificate of Analysis with their products.[\[5\]](#)
- Aladdin: A supplier of various research chemicals, including **Captopril-d3**.[\[6\]](#)

Quantitative Data Summary

The following table summarizes key quantitative data for **Captopril-d3** as typically provided by commercial suppliers. Researchers should always refer to the specific product's Certificate of Analysis for lot-specific data.

Parameter	Typical Specification	Source(s)
CAS Number	1356383-38-4	[2] [3]
Molecular Formula	C ₉ H ₁₂ D ₃ NO ₃ S	[3]
Molecular Weight	~220.30 g/mol	[2] [4]
Isotopic Purity	≥98% (typically ≥99% deuterated forms)	[3]
Chemical Purity	≥98% (by HPLC)	General Supplier Data
Available Pack Sizes	1 mg, 5 mg, 10 mg, 50 mg, 100 mg	General Supplier Data
Storage Conditions	-20°C, protect from light and moisture	[4]

Synthesis of Captopril-d3

While detailed, step-by-step protocols for the synthesis of **Captopril-d3** are not readily available in the public domain, the general synthetic routes for Captopril are well-established. The synthesis of Captopril typically involves the coupling of L-proline with a protected 3-mercaptopropanoic acid derivative.

The introduction of deuterium atoms would likely occur during the synthesis of the 3-mercaptopropanoic acid moiety, prior to its coupling with L-proline. This could be achieved by using deuterated starting materials or through specific deuteration reactions at the desired positions. The final deprotection step would then yield **Captopril-d3**.

A generalized synthetic scheme for Captopril is the acylation of L-proline with (2S)-3-acetylthio-2-methylpropanoyl chloride, followed by aminolysis to remove the acetyl protecting group and reveal the free thiol of Captopril.[\[7\]](#)

Experimental Protocol: Quantification of Captopril in Plasma using LC-MS/MS with Captopril-d3 Internal Standard

The following is a generalized protocol for the determination of Captopril concentrations in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with **Captopril-d3** as an internal standard. This protocol is a composite of common practices found in the scientific literature and should be optimized for specific laboratory conditions and instrumentation.[2][3][8][9][10]

Materials and Reagents

- Captopril reference standard
- **Captopril-d3** internal standard
- Human plasma (with anticoagulant, e.g., K2EDTA)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Protein precipitation solvent (e.g., acetonitrile or methanol)

Preparation of Stock and Working Solutions

- Captopril Stock Solution (1 mg/mL): Accurately weigh and dissolve Captopril reference standard in methanol.
- **Captopril-d3** Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve **Captopril-d3** in methanol.
- Working Solutions: Prepare serial dilutions of the Captopril stock solution in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards and quality control (QC) samples at various concentrations.
- Internal Standard Working Solution: Dilute the **Captopril-d3** stock solution to a final concentration of, for example, 100 ng/mL in the same solvent as the calibration standards.

Sample Preparation (Protein Precipitation)

- Thaw plasma samples at room temperature.
- To 100 μ L of plasma in a microcentrifuge tube, add 10 μ L of the internal standard working solution.
- Vortex briefly to mix.
- Add 300 μ L of cold protein precipitation solvent (e.g., acetonitrile).
- Vortex vigorously for 1 minute.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the solvent under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

- LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 μ m) is commonly used.[\[3\]](#)
- Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B) is typical.
- Flow Rate: Approximately 0.4 - 0.6 mL/min.
- Injection Volume: 5 - 10 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
- MRM Transitions:

- Captopril: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 218.1 → 115.1).
- **Captopril-d3**: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 221.1 → 118.1). (Note: The exact m/z values should be optimized based on the instrument and specific adducts formed.)

Data Analysis

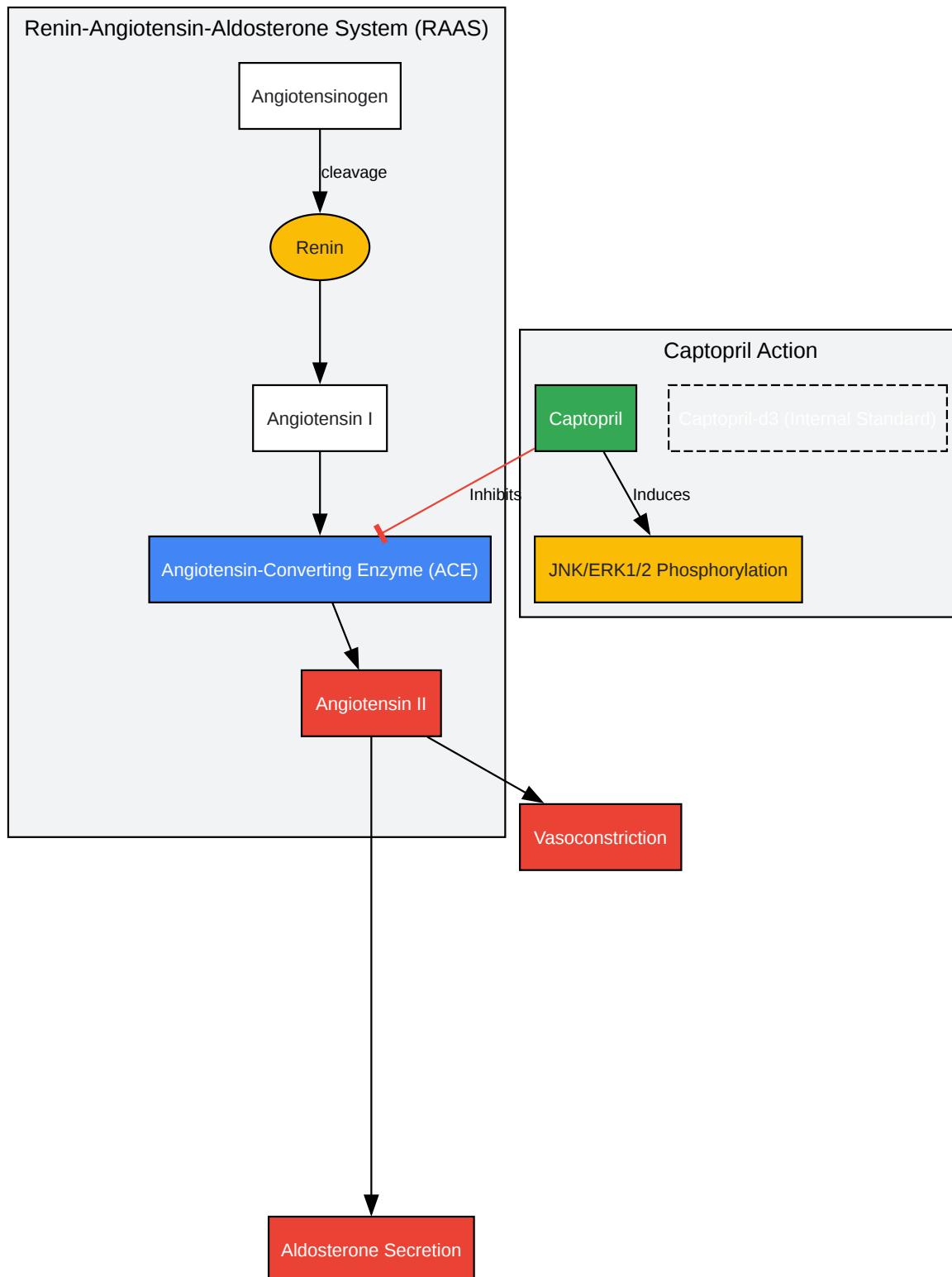
- Construct a calibration curve by plotting the peak area ratio of Captopril to **Captopril-d3** against the concentration of the calibration standards.
- Use a weighted linear regression to fit the data.
- Determine the concentration of Captopril in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway and Workflow Diagrams

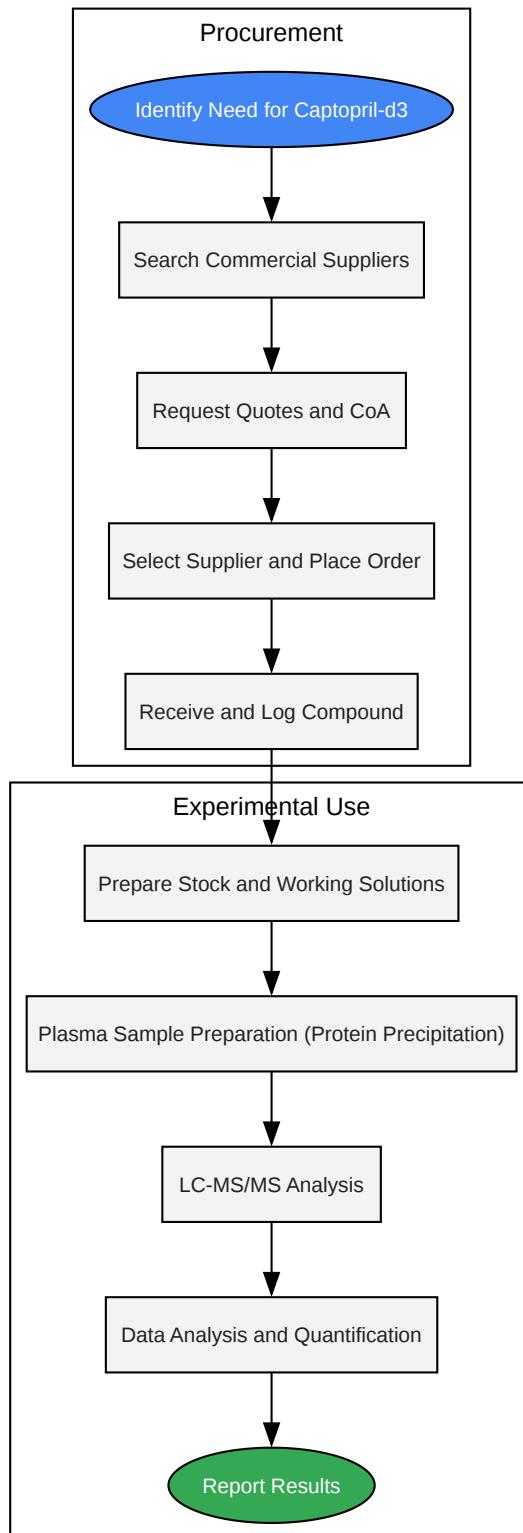
Captopril Signaling Pathway

Captopril's primary mechanism of action is the inhibition of the Angiotensin-Converting Enzyme (ACE). This prevents the conversion of Angiotensin I to Angiotensin II, a potent vasoconstrictor. The reduction in Angiotensin II levels leads to vasodilation and a decrease in aldosterone secretion, contributing to the antihypertensive effect.^[1] Recent studies have also indicated that the binding of Captopril to ACE can trigger intracellular signaling cascades, including the phosphorylation of JNK and ERK1/2, which may contribute to its therapeutic effects beyond simple enzyme inhibition.^{[7][11][12]}

Captopril Signaling Pathway



Captopril-d3 Procurement and Experimental Workflow

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- To cite this document: BenchChem. [Commercial Availability and Sourcing of Captopril-d3: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1140767#commercial-availability-and-sourcing-of-captopril-d3>]

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